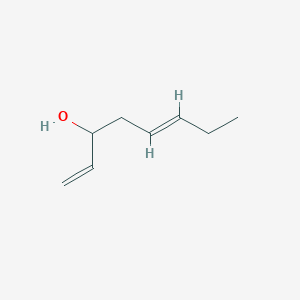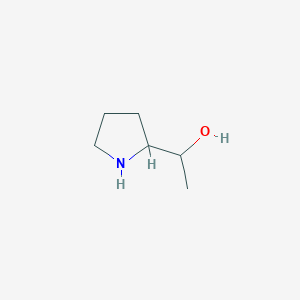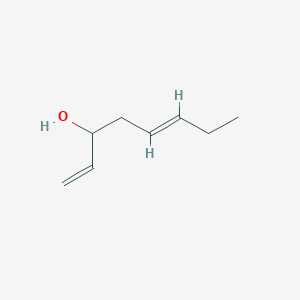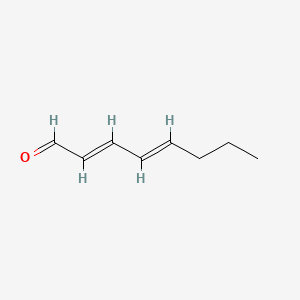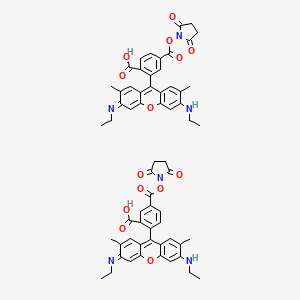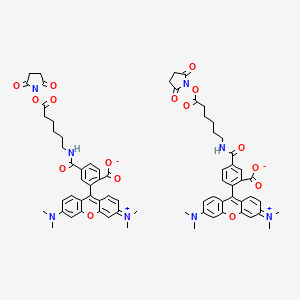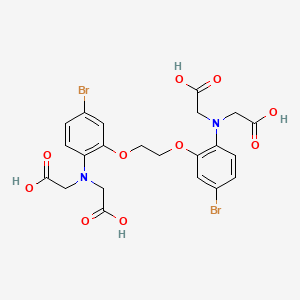
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" is a cyclic organic molecule with multiple functional groups, including an amino group and a dioxolane moiety. These features suggest it could exhibit interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of cyclic compounds with similar complexity often involves multi-step processes. For example, compounds with dioxolane groups and amino functionalities have been synthesized through reactions involving precursors like 1,3-dioxin-4-ones or cyclohexanone derivatives, utilizing nucleophilic substitutions and cyclization reactions (Katritzky et al., 2005).
Scientific Research Applications
Synthesis and Chemical Transformation
Carbocyclic Sinefungin The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol serves as a starting point for the synthesis of carbocyclic sinefungin, an important molecule with diverse potential applications. The synthesis involves an 18-step preparation, demonstrating its complexity and the potential for generating various analogs by altering the heterocyclic base and the amino acid side chain (Yin, Zhao, & Schneller, 2007).
C-Nucleoside Synthesis The compound also serves as a cyclopentyl unit in the preparation of C-5′-nor-3-deazaaristeromycin diastereomeric analogues. The synthesis involves constructing a fused imidazo unit between the cyclopentyl ring and a dichloropyrazine. This synthesis pathway is notable for its use of the compound as a scaffold for building complex nucleoside analogs (Ye & Schneller, 2014).
Intermediate for Carbocyclic Nucleosides The compound is a key intermediate in the synthesis of carbocyclic nucleosides, which are significant in pharmaceutical chemistry. The synthesis involves a catalytic dihydroxylation and a subsequent lactam ring-opening reaction. This process highlights the compound's role in the synthesis of adenosine agonists, a class of compounds with various therapeutic applications (Bannister et al., 1997).
Safety And Hazards
properties
CAS RN |
88756-83-6 |
|---|---|
Product Name |
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Molecular Formula |
C₈H₁₅NO₃ |
Molecular Weight |
173.21 |
synonyms |
(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



